3-Phenylpropyl benzoate
CAS No.: 60045-26-3
Cat. No.: VC3879438
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60045-26-3 |
|---|---|
| Molecular Formula | C16H16O2 |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | 3-phenylpropyl benzoate |
| Standard InChI | InChI=1S/C16H16O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 |
| Standard InChI Key | ONPVMQLRVWKFFL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characterization
3-Phenylpropyl benzoate (CAS No. 60045-26-3) is an aromatic ester with the molecular formula . Its IUPAC name, 3-phenylpropyl benzoate, reflects its structure: a benzoic acid moiety esterified with 3-phenylpropanol . The compound’s canonical SMILES string, \text{C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2, highlights the phenylpropyl chain linked via an ester bond to a benzoyl group .
Molecular and Crystallographic Data
The molecular weight of 3-phenylpropyl benzoate is 240.30 g/mol, with a monoisotopic mass of 240.115 Da . X-ray crystallography data, though limited for this specific compound, suggests that analogous esters like ethyl 3-(3-phenylpropyl)benzoate form stable crystals suitable for structural analysis . The compound’s topological polar surface area (26.3 Ų) and rotatable bond count (6) indicate moderate flexibility, which influences its physicochemical behavior .
Spectral Signatures
Nuclear magnetic resonance (NMR) spectroscopy of related esters, such as ethyl 4-(3-phenylpropyl)benzoate, reveals characteristic peaks:
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NMR: Aromatic protons resonate between 7.18–7.59 ppm, while methylene groups in the propyl chain appear at 2.05–2.70 ppm .
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NMR: The carbonyl carbon of the ester group is observed at 167–170 ppm, with aromatic carbons in the range of 125–142 ppm .
Infrared (IR) spectroscopy shows a strong absorption band at 1735 cm, corresponding to the ester carbonyl group .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The esterification of benzoic acid with 3-phenylpropanol is the most direct route. A typical procedure involves:
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Acid Activation: Benzoic acid is treated with thionyl chloride () to form benzoyl chloride .
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Esterification: Reacting benzoyl chloride with 3-phenylpropanol in the presence of a base (e.g., triethylamine) yields 3-phenylpropyl benzoate .
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Purification: Crude product is purified via column chromatography or recrystallization .
Alternative methods include using dehydrating agents like dicyclohexylcarbodiimide (DCC) or benzoic anhydrides to drive esterification . For example, 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) has been employed as a coupling reagent, achieving yields >90% under mild conditions .
Industrial Manufacturing
Large-scale production optimizes solvent systems and catalysts. A patented process employs tin(II) oxide as a catalyst, operating at 60–100°C under nitrogen to minimize side reactions . Key challenges include controlling impurities such as color bodies (APHA >100), which form via thermal degradation of reactants .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 1.087 g/cm³ | |
| Boiling Point | 366.2°C at 760 mmHg | |
| Refractive Index | 1.562 | |
| Vapor Pressure (25°C) | mmHg |
Solubility and Partitioning
3-Phenylpropyl benzoate is lipophilic (), with negligible solubility in water (<0.1 mg/L) . It exhibits high solubility in organic solvents:
Applications and Industrial Uses
Flavoring and Fragrance
Approved by the European Food Safety Authority (EFSA) as a flavoring agent (FL No. 09.836), it imparts sweet, balsamic notes to foods and cosmetics . The compound’s low odor threshold (0.2 ppb) makes it effective in trace amounts .
Plasticizers in Polymer Chemistry
Recent patents highlight its role as a non-phthalate plasticizer in polyvinyl chloride (PVC) plastisols . Key advantages include:
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Low Viscosity: 12,000 cP at 25°C (vs. 18,000 cP for diethylhexyl phthalate) .
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Thermal Stability: Decomposition onset at 280°C, suitable for high-temperature processing .
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Migration Resistance: <0.5% weight loss after 30 days at 40°C .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing tricyclic ABE ring systems, which are structural analogs of neuroactive alkaloids like methyllycaconitine . Its ester group undergoes hydrolysis to yield 3-phenylpropanol, a key intermediate in antidepressant synthesis .
| Parameter | Prediction | Probability |
|---|---|---|
| Blood-Brain Barrier | BBB+ | 0.9840 |
| Human Intestinal Absorption | HIA+ | 0.9886 |
| Caco-2 Permeability | High | 0.8425 |
| Ames Mutagenicity | Negative | 0.8912 |
Environmental Impact
Future Research Directions
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Green Synthesis: Developing biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) to replace toxic catalysts .
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Drug Delivery: Exploiting its BBB permeability for neuroactive drug formulations .
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Polymer Blends: Optimizing compatibility with biopolymers like polylactic acid (PLA) for sustainable packaging .
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